10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride
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Overview
Description
10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural framework, which includes a fused pyrazino-oxazepine ring system. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: Starting from a suitable aromatic precursor, the pyrazine ring is constructed through cyclization reactions.
Oxazepine Ring Formation: The oxazepine ring is then formed by reacting the intermediate with appropriate reagents under controlled conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, it serves as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it valuable in understanding biochemical processes.
Medicine
The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features are being explored for their ability to modulate biological targets, such as enzymes and receptors.
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one: The non-hydrochloride form of the compound.
3,4,12,12a-Tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one: Lacks the methyl group at the 10th position.
10-Methyl-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one: Lacks the tetrahydro modification.
Uniqueness
The presence of the methyl group and the tetrahydro modification in 10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride enhances its chemical stability and biological activity compared to similar compounds
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
7-methyl-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazepin-11-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-9-3-2-4-11-12(9)17-8-10-7-14-5-6-15(10)13(11)16;/h2-4,10,14H,5-8H2,1H3;1H |
InChI Key |
QQTXYYMKCXVHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N3CCNCC3CO2.Cl |
Origin of Product |
United States |
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